molecular formula C15H15NO3 B2470521 2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide CAS No. 277313-08-3

2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide

Cat. No. B2470521
CAS RN: 277313-08-3
M. Wt: 257.289
InChI Key: WAJUEAMTSOPIKH-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “2-Hydroxy” suggests the presence of a hydroxyl group (-OH) on the second carbon of one of the phenyl rings. The “N-methoxy-N-methyl” indicates the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a nitrogen atom. The “3-carboxamide” suggests a carboxamide group (-CONH2) on the third carbon of the other phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the hydroxyl, methoxy, methyl, and carboxamide groups at the appropriate positions on the biphenyl structure. This could potentially involve reactions such as nitration, bromination, and Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the biphenyl core. The presence of the hydroxyl, methoxy, methyl, and carboxamide groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence and position of the functional groups. For example, the hydroxyl and carboxamide groups are both capable of forming hydrogen bonds, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl, methoxy, methyl, and carboxamide groups could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Neuropharmacological Applications

  • Antagonistic Effect on 5-HT Neurones : The compound WAY-100635, a derivative of the biphenyl carboxamide class, has been found to be a potent and selective antagonist at 5-HT1A receptors, showing inhibitory actions on serotonin (5-HT) neuronal firing in guinea pigs (Craven, Grahame-Smith, & Newberry, 1994).

Chemical Synthesis and Reaction Studies

  • Cyclisation of Substituted Biphenyl-2-carboxamides : A study on the homolysis of N-iodo-amides leading to substituted biphenyl-2-carboxamidyl radicals, which cyclise intramolecularly, demonstrated steric and electronic effects on the proportion of cyclised products (Glover & Goosen, 1978).
  • Conversion of Steroidal Ring B Lactones into Ortho Esters : This chemical transformation study involved a biphenyl carboxamide derivative, showcasing complex reaction sequences and potential mechanistic pathways (Bourke & Collins, 1998).
  • Internuclear Cyclisation : Research on the decomposition of diazonium salts to form biphenyl carboxamide derivatives revealed insights into the formation and rearrangement of certain molecular structures (Collington, Hey, & Rees, 1968).

Biological Activities

  • Antibacterial Properties : Certain biphenyl derivatives have demonstrated antibacterial activity, highlighting the potential of biphenyl carboxamides in developing new antibacterial agents (Khan & Shoeb, 1984).
  • Potential Anti-Inflammatory Agents : The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the biphenyl carboxamide structure, aimed at discovering new anti-inflammatory molecules (Moloney, 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and assessments of its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-hydroxy-N-methoxy-N-methyl-3-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-16(19-2)15(18)13-10-6-9-12(14(13)17)11-7-4-3-5-8-11/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJUEAMTSOPIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-hydroxy-3-phenylbenzoic acid (218, 3.0 g, 14 mmol) is dissolved in EtOAc (50 ml) and a few drops of DMF are added. Oxalyl chloride (2.5 ml, 1.5 eq) is added and the reaction is stirred under a dry atmosphere for 1 h. The reaction mixture is then concentrated in vacuo to yield a mixture of clear oil and white solid. This mixture is diluted with CH2Cl2 (50 ml) followed by the addition of N,O-dimethyl hydroxylamine hydrochloride (1.5 g, 1.1 eq) and triethylamine (3.9 ml, 2 eq). This mixture is stirred for 12-18 h under a dry atmosphere. Dilution of the reaction mixture with EtOAc and subsequent washing with dilute HCl and brine, followed by drying (MgSO4) and concentration in vacuo yields a mixture of reaction products. Flash chromatography (20/80 EtOAc/Hexanes) afforded N-methoxy-N-methyl-2-hydroxy-3-phenylbenzamide (219, 1.09 g) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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